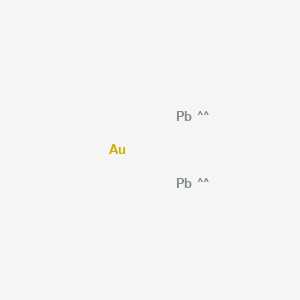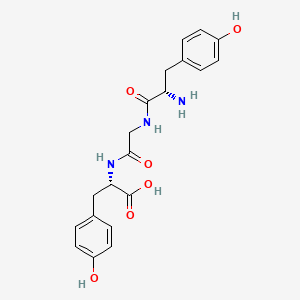![molecular formula C13H5ClO4 B14717106 1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride CAS No. 22452-55-7](/img/structure/B14717106.png)
1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride is a complex organic compound that belongs to the class of dihydronaphthofurans These compounds are characterized by a fused ring structure that includes both a naphthalene and a furan ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride typically involves the annulation of naphthols with various reagents. One common method is the treatment of 2-naphthol with isobutylaldehyde using hydrochloric acid in ethanol at 80°C for 0.5 hours, yielding the desired product in a significant yield . Another method involves the condensation of 2-naphthol with β-methyl allyl chloride in the presence of sodium methoxide and potassium iodide in methanol at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the carbonyl chloride group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are employed for nucleophilic substitutions.
Major Products
The major products formed from these reactions include various substituted naphthofurans, quinones, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the production of advanced materials with specific electronic and optical properties.
Mécanisme D'action
The mechanism of action of 1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the formation of covalent bonds, altering the function of the target molecules. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6,7-dicarboxylic acid: Similar structure but with additional carboxylic acid groups.
4-Hydroxy-3-oxo-1,3-dihydronaphtho[2,3-c]furan-5-yl β-D-galactopyranoside: Contains a galactopyranoside moiety, making it more hydrophilic.
Uniqueness
1,3-Dioxo-1,3-dihydronaphtho[2,3-c]furan-6-carbonyl chloride is unique due to its carbonyl chloride group, which makes it highly reactive and versatile in various chemical reactions. This reactivity is not commonly found in its similar compounds, making it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
22452-55-7 |
|---|---|
Formule moléculaire |
C13H5ClO4 |
Poids moléculaire |
260.63 g/mol |
Nom IUPAC |
1,3-dioxobenzo[f][2]benzofuran-6-carbonyl chloride |
InChI |
InChI=1S/C13H5ClO4/c14-11(15)7-2-1-6-4-9-10(5-8(6)3-7)13(17)18-12(9)16/h1-5H |
Clé InChI |
WMODQHXFQKKZHJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC2=CC3=C(C=C21)C(=O)OC3=O)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



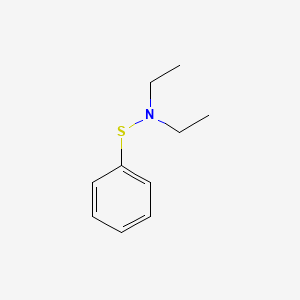
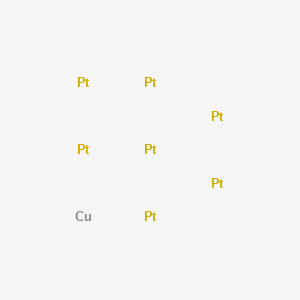
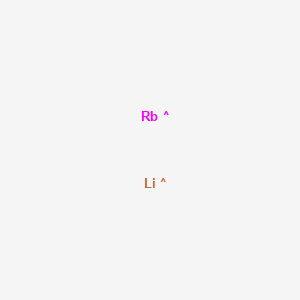
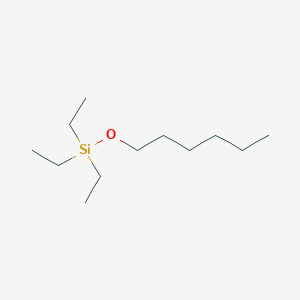
![{[(Tert-butylperoxy)carbonyl]oxy}cyclohexane](/img/structure/B14717071.png)
![[(4,5,6-Trichloro-1h-benzimidazol-2-yl)sulfanyl]acetic acid](/img/structure/B14717072.png)


![1-[1-[3-(dimethylamino)propyl]-3,3-dimethyl-2-benzofuran-1-yl]-2-methylpropan-1-one;hydrochloride](/img/structure/B14717084.png)
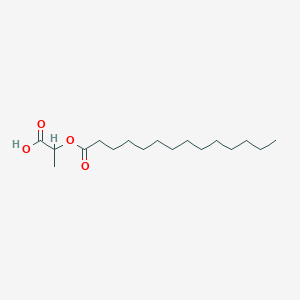
![Methanone, bis[4-(1-methylethyl)phenyl]-](/img/structure/B14717093.png)
